1-(chloromethyl)-2-methoxy-3,5-dimethylbenzene
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Overview
Description
1-(Chloromethyl)-2-methoxy-3,5-dimethylbenzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, featuring a chloromethyl group, a methoxy group, and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-methoxy-3,5-dimethylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 2-methoxy-3,5-dimethylbenzene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction typically proceeds under acidic conditions, facilitating the formation of the chloromethyl group on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-methoxy-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), catalysts (e.g., zinc chloride), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), inert atmosphere (e.g., nitrogen or argon).
Major Products:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Chloromethyl)-2-methoxy-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(chloromethyl)-2-methoxy-3,5-dimethylbenzene exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby altering their function.
Comparison with Similar Compounds
1-(Chloromethyl)-2-methoxy-3,5-dimethylbenzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-2-methoxybenzene: Lacks the additional methyl groups, resulting in different reactivity and properties.
1-(Chloromethyl)-3,5-dimethylbenzene: Lacks the methoxy group, affecting its chemical behavior and applications.
2-Methoxy-3,5-dimethylbenzene:
The presence of both the chloromethyl and methoxy groups in this compound imparts unique chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
1368467-98-4 |
---|---|
Molecular Formula |
C10H13ClO |
Molecular Weight |
184.7 |
Purity |
95 |
Origin of Product |
United States |
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